Product packaging for Mal-PEG4-Val-Cit-PAB-PNP(Cat. No.:)

Mal-PEG4-Val-Cit-PAB-PNP

Cat. No.: B608844
M. Wt: 871.9 g/mol
InChI Key: ZEPYLTPLLQQBNX-IKYOIFQTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Cleavable Linker Technologies in Antibody-Drug Conjugates (ADCs) and Beyond

The journey of linker technology in ADCs has been one of continuous refinement, moving from early, often unstable constructs to highly engineered molecules that offer controlled and specific payload delivery. bioprocessonline.comtd2inc.com The initial forays into ADC development in the late 20th century were hampered by linkers with poor stability, leading to premature drug release and off-target toxicity. emerypharma.com This underscored the necessity for linkers that could remain stable in systemic circulation while ensuring the payload's release at the intended site of action. sygnaturediscovery.com

The development of cleavable linkers marked a significant milestone in the field. cam.ac.uk These linkers are designed to be severed under specific physiological conditions prevalent in the target microenvironment, such as changes in pH or the presence of certain enzymes. broadpharm.comnih.gov Early examples included acid-labile hydrazone linkers, which release their payload in the acidic environment of endosomes and lysosomes. nih.govnih.gov Another major class is disulfide linkers, which are cleaved in the reducing environment inside cells, where glutathione (B108866) concentrations are high. broadpharm.com

A pivotal advancement came with the introduction of protease-sensitive linkers. broadpharm.com These linkers incorporate short peptide sequences that are specifically recognized and cleaved by proteases that are overexpressed in tumor cells, such as cathepsins. nih.gov This approach offered a higher degree of specificity compared to pH or redox-sensitive linkers. The evolution continues with the development of more sophisticated linkers, including those that are sensitive to multiple triggers or can be cleaved by enzymes in the tumor microenvironment without the need for internalization. cam.ac.ukmdpi.com This ongoing innovation is pushing the boundaries of targeted therapy, enabling the development of more effective and safer treatments. bioprocessonline.comwuxiapptec.com

Rationale for Multi-Component Linker Design: A Focus on Mal-PEG4-Val-Cit-PAB-PNP as a Prototype

The complexity of the biological environment necessitates a multi-faceted approach to linker design. A single-component linker is often insufficient to address all the requirements for optimal ADC performance, such as stability, solubility, and controlled release. nih.gov This has led to the development of multi-component linkers that integrate several functional units, each with a specific role. The compound this compound serves as an excellent prototype for understanding this design philosophy.

This intricate molecule is a cleavable ADC linker composed of several distinct moieties:

Maleimide (B117702) (Mal): This group provides a reactive handle for conjugation to the antibody. Specifically, the maleimide group reacts with free thiol groups, such as those on cysteine residues of a monoclonal antibody, to form a stable covalent bond. broadpharm.combroadpharm.com

Polyethylene (B3416737) Glycol (PEG4): The tetra-polyethylene glycol spacer is incorporated to enhance the aqueous solubility and improve the pharmacokinetic properties of the ADC. broadpharm.com The hydrophobic nature of many cytotoxic payloads can lead to aggregation, and the hydrophilic PEG spacer helps to mitigate this issue. americanpharmaceuticalreview.com

Valine-Citrulline (Val-Cit): This dipeptide sequence is a substrate for the lysosomal protease Cathepsin B, which is often overexpressed in cancer cells. tcichemicals.com The cleavage of this peptide bond by Cathepsin B initiates the drug release cascade. cd-bioparticles.net

p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. broadpharm.com Following the cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, which leads to the release of the attached drug. nih.gov

p-Nitrophenyl (PNP): The p-nitrophenyl group is a good leaving group, facilitating the attachment of the cytotoxic payload to the PAB spacer. broadpharm.com

The modular design of this compound allows for a finely tuned release mechanism. The ADC remains intact in the bloodstream, and only upon internalization into the target cell and trafficking to the lysosome is the Val-Cit linker cleaved by Cathepsin B. cd-bioparticles.net This enzymatic cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active drug inside the cell, thereby maximizing its efficacy while minimizing systemic toxicity. broadpharm.com

Historical Context and Current Landscape of Protease-Sensitive and Self-Immolative Linkers

The concept of using enzymes to trigger drug release has its roots in early prodrug research. rsc.org Protease-sensitive linkers, in particular, have become a cornerstone of modern ADC design due to the differential expression of proteases in healthy and diseased tissues. nih.gov The discovery that certain dipeptide sequences, like Val-Cit, are efficiently cleaved by lysosomal proteases such as Cathepsin B was a significant breakthrough. broadpharm.combiochempeg.com This finding led to the development of a new generation of ADCs with improved tumor selectivity. While Val-Cit is the most well-known, other peptide sequences have also been explored to target different proteases. cam.ac.uk

The concept of self-immolative linkers was first introduced in the 1980s. researchgate.netacs.orgnih.gov These linkers are designed to undergo a spontaneous, intramolecular fragmentation cascade following an initial trigger event, leading to the release of the active drug. sigutlabs.comreading.ac.uk The p-aminobenzyl carbamate (B1207046) (PABC) system, a core component of the PAB spacer in our prototype, is a classic example of a self-immolative linker that utilizes a 1,6-elimination mechanism. sigutlabs.comotago.ac.nz

The current landscape of protease-sensitive and self-immolative linkers is diverse and continues to expand. Researchers are exploring new peptide sequences with enhanced selectivity for tumor-associated proteases and novel self-immolative systems with different release kinetics. sigutlabs.commdpi.com The combination of these two technologies, as exemplified by this compound, represents a powerful strategy for achieving highly controlled and targeted drug delivery. This synergy allows for a multi-layered control system where the protease acts as the initial trigger and the self-immolative linker ensures the efficient and traceless release of the payload. otago.ac.nz

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H53N7O15 B608844 Mal-PEG4-Val-Cit-PAB-PNP

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N7O15/c1-27(2)36(45-33(48)15-18-57-20-22-59-24-25-60-23-21-58-19-17-46-34(49)13-14-35(46)50)38(52)44-32(4-3-16-42-39(41)53)37(51)43-29-7-5-28(6-8-29)26-61-40(54)62-31-11-9-30(10-12-31)47(55)56/h5-14,27,32,36H,3-4,15-26H2,1-2H3,(H,43,51)(H,44,52)(H,45,48)(H3,41,42,53)/t32-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPYLTPLLQQBNX-IKYOIFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Deconstruction of Mal Peg4 Val Cit Pab Pnp: Component Specific Research Perspectives

Maleimide (B117702) (Mal) Moiety: Bioconjugation Handle and Reactivity in Thiol-Mediated Ligation

The maleimide group is a cornerstone of bioconjugation, valued for its ability to form stable covalent bonds with biomolecules. axispharm.com It functions as a highly efficient handle for attaching the entire linker-payload system to a target molecule, typically a protein or antibody.

Reaction Mechanism of Maleimide with Thiol Groups in Biomolecules

The primary reaction involving the maleimide moiety is its specific and rapid reaction with thiol (sulfhydryl) groups, most commonly found on cysteine residues within proteins. biosyn.com This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's double bond. axispharm.combachem.com This forms a stable thioether bond, specifically a succinimidyl thioether linkage. bachem.com

This conjugation reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. axispharm.comvectorlabs.com At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines, another common nucleophilic group in proteins. axispharm.comnih.gov This selectivity is crucial for achieving controlled and predictable bioconjugation.

However, when the conjugation occurs at an N-terminal cysteine, a side reaction known as a thiazine (B8601807) rearrangement can occur. bachem.comnih.gov This involves the N-terminal amine attacking the succinimide (B58015) ring, leading to the formation of a six-membered thiazine structure. bachem.com

Strategies for Achieving Site-Specific Conjugation via Maleimide Chemistry

Site-specific conjugation is critical for producing homogeneous bioconjugates with predictable properties. Several strategies leverage maleimide chemistry to achieve this precision:

Engineered Cysteines: The most common approach involves genetically engineering the target protein to introduce a single, surface-accessible cysteine residue. jove.com By mutating other potentially reactive cysteines, the maleimide linker can be directed to a specific location on the protein. jove.com

Reduction of Native Disulfide Bonds: Some proteins, like antibodies, have naturally occurring disulfide bonds. Controlled reduction of these bonds using reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can expose free thiol groups for conjugation. jove.com

Enzymatic Ligation: Techniques like sortase-mediated ligation can be used to introduce a cysteine-containing tag at a specific site on the protein, which can then be targeted by the maleimide. nih.gov

These methods ensure that the linker is attached at a defined point, which is essential for the consistent performance of the final bioconjugate.

Factors Influencing Maleimide Stability and Selectivity in Biological Buffers

The stability and selectivity of the maleimide group and the resulting thioether bond are influenced by several factors in a biological environment:

pH: The pH of the buffer is a critical determinant of reactivity. The optimal pH range for thiol-maleimide conjugation is between 6.5 and 7.5. vectorlabs.comthermofisher.com Above pH 7.5, the maleimide becomes increasingly susceptible to reaction with primary amines and hydrolysis of the maleimide ring itself, which renders it unreactive to thiols. vectorlabs.comthermofisher.com

Hydrolysis: The maleimide ring can undergo hydrolysis, opening up to form a non-reactive maleamic acid. vectorlabs.com The resulting succinimidyl thioether conjugate can also be hydrolyzed, but this ring-opening stabilizes the linkage against reversal. prolynxinc.com

Retro-Michael Reaction: The thioether bond formed can be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866), which is abundant in the cellular environment. d-nb.inforesearchgate.net This can lead to the premature release of the conjugated payload. Strategies to mitigate this include inducing hydrolysis of the succinimide ring or designing maleimide derivatives that form more stable linkages. prolynxinc.comd-nb.info

Table 1: Factors Affecting Maleimide Reactivity and Stability

Factor Optimal Condition/Effect Undesirable Outcome
pH 6.5 - 7.5 for thiol selectivity. vectorlabs.comthermofisher.com > 7.5: Increased reaction with amines and hydrolysis. vectorlabs.comthermofisher.com
Thiol Availability Accessible cysteine residues. jove.com Reaction with other biological thiols (e.g., glutathione). d-nb.info
Temperature Room temperature is often sufficient. biosyn.com Higher temperatures can increase hydrolysis rates.
Buffer Composition Non-nucleophilic buffers. Buffers containing primary amines can compete with thiols.

Poly(ethylene glycol) (PEG4) Spacer: Hydrophilic Modulation and Pharmacokinetic Influence

Poly(ethylene glycol) (PEG) is a biocompatible polymer widely used in bioconjugation to modify the properties of molecules. In this compound, a short chain of four ethylene (B1197577) glycol units (PEG4) acts as a spacer.

Role of PEGylation in Modulating Bioconjugate Hydrophilicity and Aggregation Propensity

PEGylation, the process of attaching PEG chains, offers several key advantages:

Enhanced Solubility: PEG is hydrophilic, and its inclusion in a bioconjugate significantly increases its solubility in aqueous solutions. creativepegworks.com This is particularly beneficial for hydrophobic payloads that might otherwise cause aggregation.

Improved Stability: The PEG chain can protect the attached molecule from enzymatic degradation and denaturation, thereby enhancing its stability. creativepegworks.comnih.gov

Impact of PEG Chain Length (e.g., Tetramer PEG4) on Linker Flexibility and Conformational Dynamics

The length of the PEG chain has a direct impact on the physical properties of the linker and the resulting bioconjugate:

Flexibility: Longer PEG chains generally lead to a more flexible linker. acs.org This increased flexibility can be advantageous, for instance by allowing a conjugated drug molecule to better access its target site.

Pharmacokinetics: The molecular weight and length of the PEG chain can significantly affect the pharmacokinetic properties of the bioconjugate. dovepress.com Longer PEG chains tend to increase the hydrodynamic radius of the molecule, which can prolong its circulation time in the bloodstream by reducing renal clearance. dovepress.com However, excessive PEGylation can sometimes hinder cellular uptake. rsc.org

Table 2: Influence of PEG Chain Length on Bioconjugate Properties

Property Effect of Increasing PEG Chain Length Reference
Hydrophilicity Increases
Flexibility Increases acs.org
Aggregation Decreases creativepegworks.com
Blood Circulation Time Increases dovepress.com
Cellular Uptake Can decrease if excessively long rsc.org
Thermal Stability Increases acs.org

Influence of PEG on in vivo Circulation Half-Life and Biodistribution of Conjugates

The incorporation of polyethylene (B3416737) glycol (PEG) moieties into bioconjugates, a process known as PEGylation, is a well-established strategy to favorably alter their pharmacokinetic behavior. mdpi.com The PEG4 unit in the Mal-PEG4-Val-Cit-PAB-PNP linker, consisting of four repeating ethylene glycol units, plays a critical role in enhancing the in vivo performance of the resulting conjugate.

The primary effect of PEGylation is the prolongation of the circulation half-life of the ADC. nih.goviris-biotech.de This is achieved through several mechanisms. The hydrophilic PEG chain forms a hydration shell around the conjugate, effectively increasing its hydrodynamic radius. nih.gov This "stealth" effect shields the ADC from renal filtration and uptake by the mononuclear phagocyte system, which are primary clearance pathways. unimi.itacs.org By reducing the rate of clearance, the PEG linker extends the time the ADC remains in circulation, thereby increasing the probability of it reaching the target tumor tissue. mdpi.comiris-biotech.de

The impact of PEGylation on biodistribution is also significant. By extending circulation time, PEG linkers can lead to increased accumulation of the ADC in tumor tissues, a phenomenon known as the enhanced permeability and retention (EPR) effect. nih.gov However, the size of the PEG chain can influence this process; while longer PEG chains generally lead to longer half-lives, some studies have shown that shorter PEG linkers, such as PEG8, can lead to faster clearance from the blood while maintaining tumor uptake, resulting in high-contrast imaging for applications like immuno-PET. researchgate.net

It is also important to note that the immune system can recognize and generate anti-PEG antibodies, which can lead to an accelerated blood clearance (ABC) phenomenon upon repeated administration, potentially reducing the therapeutic efficacy of the PEGylated conjugate. unimi.itnih.gov

Table 1: Effects of PEGylation on ADC Pharmacokinetics and Biodistribution

FeatureInfluence of PEG LinkerReferences
Circulation Half-Life Generally increased due to reduced renal filtration and clearance by the mononuclear phagocyte system. mdpi.comnih.goviris-biotech.de
Solubility & Stability Improved, especially for hydrophobic payloads, preventing aggregation. nih.goviris-biotech.denih.gov
Biodistribution Can lead to enhanced tumor accumulation via the EPR effect. nih.govacs.org
Immunogenicity Can be reduced by shielding epitopes, but can also elicit anti-PEG antibodies, leading to accelerated clearance. nih.govunimi.itnih.gov

Valine-Citrulline (Val-Cit) Dipeptide: Substrate for Intracellular Proteolytic Cleavage

The valine-citrulline (Val-Cit) dipeptide is a critical component of the linker, serving as a specific substrate for lysosomal proteases. This design ensures that the cytotoxic payload is released predominantly inside the target cancer cells, thereby minimizing off-target toxicity.

The Val-Cit linker is engineered to be stable in the systemic circulation but susceptible to cleavage upon internalization into the acidic and enzyme-rich environment of the lysosome. unimi.itnih.gov The primary enzyme responsible for this cleavage is Cathepsin B, a lysosomal cysteine protease that is often overexpressed in various tumor cells. nih.govacs.org

Upon receptor-mediated endocytosis of the ADC, it is trafficked to the lysosome. Inside the lysosome, Cathepsin B recognizes the Val-Cit dipeptide and cleaves the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) unit. iris-biotech.denih.gov This enzymatic cleavage is the initiating step for the subsequent self-immolative release of the payload. The specificity of Cathepsin B for the Val-Cit sequence is a key feature that contributes to the targeted drug release mechanism. nih.gov

While Cathepsin B is considered the principal enzyme for Val-Cit cleavage, research, including gene knockout studies, has revealed that other lysosomal cathepsins, such as Cathepsin S, Cathepsin L, and Cathepsin F, can also contribute to the cleavage process. mdpi.comnih.gov This redundancy in enzymatic activity can be advantageous, ensuring payload release even if Cathepsin B expression is variable among different tumor types or within a heterogeneous tumor.

The Val-Cit dipeptide has been established as an effective substrate for Cathepsin B. nih.gov However, studies have shown that the Val-Cit linker exhibits a broader sensitivity to a range of cathepsins beyond just Cathepsin B, including Cathepsins S, L, and F. mdpi.comnih.goviris-biotech.de

Biochemical assays have demonstrated that Cathepsin S can cleave Val-Cit-PABC-MMAE ADCs with an efficiency comparable to that of Cathepsin B. otago.ac.nz This suggests that in tumor cells where Cathepsin S is highly expressed, it may play a significant role in payload release. The catalytic efficiencies of Cathepsin L and F towards the Val-Cit linker have also been noted, although they are often considered to contribute to a lesser extent than Cathepsin B and S. nih.gov

The broad specificity of the Val-Cit linker for multiple cathepsins can be a double-edged sword. On one hand, it ensures robust payload release in the lysosome. On the other hand, if these cathepsins are active outside the target cell, it could lead to premature drug release and off-target toxicity. iris-biotech.de This has led to research into developing linkers with higher specificity for Cathepsin B. For example, the development of a peptidomimetic linker containing a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) moiety in place of valine (cBu-Cit) has been shown to be more selectively cleaved by Cathepsin B compared to the Val-Cit linker. mdpi.comiris-biotech.de In intracellular cleavage studies, drug release from cBu-Cit-containing linkers was significantly suppressed by a Cathepsin B inhibitor, whereas the cleavage of Val-Cit linkers was less affected by single-protease inhibitors, indicating its broader cathepsin sensitivity. iris-biotech.de

Table 2: Cathepsin Specificity for Val-Cit Linker Cleavage

CathepsinCleavage Activity towards Val-CitReferences
Cathepsin B Primary and efficient cleavage. nih.govnih.gov
Cathepsin S Efficient cleavage, comparable to Cathepsin B. otago.ac.nz
Cathepsin L Contributes to cleavage. mdpi.comnih.goviris-biotech.de
Cathepsin F Contributes to cleavage. nih.gov

Mechanisms of Premature Cleavage: Investigation of Carboxylesterase (Ces1C) and Human Neutrophil Elastase (NE) Activities

A significant challenge in the development of ADCs with Val-Cit linkers is their susceptibility to premature cleavage in the bloodstream, which can lead to off-target toxicities. While generally stable in human plasma, the Val-Cit linker has been shown to be unstable in mouse plasma. nih.govsigutlabs.com

Research has identified the extracellular carboxylesterase 1c (Ces1c) as the primary enzyme responsible for the hydrolysis of Val-Cit linkers in mouse plasma. nih.govnih.gov This instability in murine models presents a considerable challenge for the preclinical evaluation of ADCs, as it can lead to an underestimation of their therapeutic index. sigutlabs.com The cleavage by Ces1c results in the premature release of the cytotoxic payload into circulation before the ADC reaches the target tumor. mdpi.comnih.gov

In addition to Ces1c in mice, human neutrophil elastase (NE), a serine protease, has been identified as another enzyme capable of cleaving the Val-Cit linker. unimi.itgoogle.com This cleavage is believed to contribute to some of the dose-limiting toxicities observed in patients treated with Val-Cit-based ADCs, such as neutropenia and thrombocytopenia. nih.govsigutlabs.com NE is thought to cleave the amide bond between the valine and citrulline residues of the dipeptide. unimi.it This extracellular release of the payload by NE is mechanistically distinct from the intended intracellular lysosomal release. otago.ac.nz

To address the issue of premature cleavage and enhance the in vivo stability of Val-Cit linkers, several rational design strategies have been developed. These strategies aim to increase resistance to extracellular proteases like Ces1c and NE while maintaining susceptibility to intracellular lysosomal cathepsins.

One effective approach is the modification of the peptide sequence, particularly at the P3 position (the N-terminus of valine). The introduction of a hydrophilic and negatively charged amino acid, such as glutamic acid, to create a glutamic acid-valine-citrulline (EVCit) tripeptide linker has been shown to confer significant resistance to Ces1c-mediated cleavage in mouse plasma. nih.goviris-biotech.de This modification enhances plasma stability without compromising the linker's ability to be cleaved by Cathepsin B inside the target cell. nih.gov

To combat cleavage by human neutrophil elastase, a different modification at the P2 position has been explored. Replacing valine with glycine (B1666218) to form a glutamic acid-glycine-citrulline (EGCit) linker has demonstrated resistance to NE-mediated degradation. acs.org

Another innovative strategy is the "exolinker" concept, where the cleavable peptide moiety is repositioned to an external (exo) position on the PAB spacer. mdpi.comiris-biotech.de This design can improve the hydrophilicity of the linker-payload and has been shown to provide resistance to both Ces1c and NE. mdpi.comsigutlabs.com

Furthermore, the site of conjugation on the antibody can influence the stability of the Val-Cit linker. Attaching the linker to more solvent-shielded sites on the antibody can reduce its exposure to extracellular proteases and thereby improve its in vivo integrity. nih.gov

Table 3: Strategies for Enhancing Val-Cit Linker Stability

StrategyModificationProtection AgainstReferences
P3 Position Modification Addition of glutamic acid (EVCit)Carboxylesterase (Ces1c) nih.goviris-biotech.de
P2 Position Modification Replacement of valine with glycine (EGCit)Neutrophil Elastase (NE) acs.org
Exolinker Design Repositioning of the cleavable peptideCes1c and NE mdpi.comiris-biotech.desigutlabs.com
Conjugation Site Selection Attachment to less solvent-exposed sitesExtracellular proteases nih.gov

p-Aminobenzyl Carbamate (PAB) Unit: Initiating Self-Immolative Payload Release

The p-aminobenzyl carbamate (PAB) unit is a crucial self-immolative spacer in the linker system. acs.org Its primary role is to connect the dipeptide trigger to the cytotoxic payload and to ensure the traceless release of the drug in its active, unmodified form following enzymatic cleavage. unimi.itnih.gov

The mechanism of payload release is initiated upon the cleavage of the amide bond between the C-terminal citrulline of the dipeptide and the amino group of the PAB spacer by lysosomal cathepsins. iris-biotech.de This enzymatic cleavage unmasks the aniline (B41778) moiety of the PAB, leading to the formation of an unstable p-aminobenzyl alcohol derivative. unimi.it

This intermediate then undergoes a rapid, spontaneous 1,6-elimination reaction. nih.govacs.org This electronic cascade results in the fragmentation of the spacer, releasing the unmodified payload (which was attached via a carbamate linkage to the benzylic position of the PAB), carbon dioxide, and an aza-quinone methide byproduct. unimi.itacs.org This self-immolative process is critical for the efficacy of the ADC, as it ensures that the highly potent cytotoxic drug is liberated inside the target cell without any residual linker fragments that could impair its activity. nih.gov The PAB spacer effectively distances the payload from the cleavage site, which can reduce steric hindrance and facilitate efficient enzymatic processing. mdpi.comnih.gov

p-Nitrophenyl (PNP) Ester: Activated Functionality for Conjugation Chemistry

The p-nitrophenyl (PNP) ester is an activated ester used for conjugation chemistry, particularly for linking molecules to biomolecules. acs.orgnih.gov

Activated esters are carboxylic acid esters with good leaving groups, making them reactive towards nucleophiles such as primary amines found in proteins (e.g., the side chain of lysine). lumiprobe.combiosyn.com The p-nitrophenyl group is an effective activating group due to the strong electron-withdrawing nature of the nitro group. acs.org This property makes the carbonyl carbon of the ester more electrophilic and susceptible to nucleophilic attack. acs.org The reaction between a PNP ester and a primary amine results in the formation of a stable amide bond, which is the basis for its use in bioconjugation. lumiprobe.combiosyn.com

PNP esters readily react with primary amines under mild conditions to form stable amide bonds. acs.orgresearchgate.net The reaction kinetics are influenced by factors such as pH, temperature, and the concentration of the reactants. dntb.gov.uascholaris.ca The optimal pH for the reaction of PNP esters with amines is typically in the range of 8.0-9.0. acs.org At this pH, a significant portion of the primary amines on proteins are deprotonated and thus nucleophilic, while the hydrolysis of the ester is still manageable.

The selectivity of PNP esters is primarily for primary amines, although reactions with other nucleophiles like thiols and hydroxyls can occur, they are generally much slower. researchgate.net

Several types of activated esters are used in bioconjugation, including N-hydroxysuccinimide (NHS) esters and 2,3,5,6-tetrafluorophenyl (TFP) esters. echemi.com Comparative studies have been conducted to evaluate their relative performance.

Activated EsterReactivityHydrolytic StabilityByproduct Nucleophilicity
PNP Ester ModerateLow thieme-connect.comModerate
NHS Ester High thieme-connect.comModerate researchgate.netLow
TFP Ester High thieme-connect.comHigh vectorlabs.comLow

Studies have shown that TFP esters can be as reactive as NHS esters but exhibit greater hydrolytic stability. thieme-connect.com In some cases, PNP esters have been found to be less reactive than both NHS and TFP esters. thieme-connect.com However, in certain applications, PNP esters have demonstrated superiority in terms of stability and yields, particularly in radiolabeling. nih.govrsc.orgrsc.org The choice of activated ester often depends on the specific application, the nature of the biomolecule being modified, and the desired reaction conditions. echemi.com For instance, the higher hydrolytic stability of TFP esters makes them more suitable for reactions that require longer incubation times or are performed at a higher pH. vectorlabs.com

Synthetic Methodologies and Process Development for Mal Peg4 Val Cit Pab Pnp

Modular Synthesis Approaches for Multi-Component Cleavable Linkers

The synthesis of complex chemical entities like Mal-PEG4-Val-Cit-PAB-PNP is most effectively achieved through a modular approach. This strategy involves the independent synthesis of key structural units, which are then coupled together in a convergent or sequential manner. rsc.orgacs.org For this specific linker, the primary modules include the Maleimide-PEG4 unit, the Val-Cit dipeptide, and the PAB-PNP activating group.

This modularity offers significant advantages for process development and optimization. Each component can be synthesized and purified separately, allowing for better quality control and troubleshooting of individual synthetic steps. Furthermore, it provides the flexibility to substitute modules, for instance, by changing the PEG length, the dipeptide sequence, or the activating group to fine-tune the linker's properties. nih.gov Solid-phase peptide synthesis (SPPS) is a particularly powerful technique for constructing the peptide portion of the linker, enabling high yields and simplified purification protocols that avoid extensive protecting group manipulation and laborious chromatography. acs.orgnih.gov This approach allows for the introduction of various conjugation handles in the final stages, expanding the library of available linkers for ADC development. acs.org

Functionalization of Poly(ethylene glycol) with Maleimide (B117702) and other Precursors

The Maleimide-PEG4 fragment serves two purposes: the PEG spacer enhances the hydrophilicity and pharmacokinetic properties of the resulting ADC, while the maleimide group provides a reactive handle for conjugation to thiol groups, such as those on cysteine residues of an antibody. axispharm.comprecisepeg.comresearchgate.net

The synthesis of maleimide-functionalized PEG can be accomplished through several routes:

From Amino-PEG: A common method involves reacting an amino-terminated PEG with an N-hydroxysuccinimide (NHS) ester of a maleimide-containing carboxylic acid, such as N-succinimidyl-3-maleimidopropionate. researchgate.net

From PEG-Diol: A PEG-diol can be reacted with a maleimide precursor. For example, the hydroxyl groups can be converted to a more reactive form and then coupled. nih.gov

Using Heterobifunctional PEG: Pre-made heterobifunctional PEG derivatives, such as Mal-PEG-NHS ester, can be used. biochempeg.com The NHS ester end can be reacted with an amine-containing precursor, while the maleimide end is preserved for the final antibody conjugation.

The synthesis must be carefully controlled to avoid premature reaction or hydrolysis of the maleimide ring, which is sensitive to high pH and the presence of free thiols. precisepeg.com

Table 2: Synthetic Routes for Maleimide-PEG Derivatives
Starting MaterialReagent(s)ProductReference
Amino-PEG-DSPEN-succinimidyl-3-maleimidopropionate, TriethylamineMaleimide-PEG-DSPE researchgate.net
PCL-PEG-OHAcid chloride with masked maleimidePCL-PEG-MAL nih.gov
PEG-diamineMaleic anhydride (B1165640) followed by cyclizationPEG-(maleimide)₂ google.com
HO-PEG-NH₂Maleimide-carboxylic acid, DCC/NHSMal-PEG-OH researchgate.net

Chemical Synthesis of p-Aminobenzyl Carbamate (B1207046) (PAB) Derivatives

The p-aminobenzyl carbamate (PAB) moiety functions as a self-immolative spacer. axispharm.commdpi.com Following enzymatic cleavage of the Val-Cit peptide bond, the PAB linker undergoes a spontaneous 1,6-elimination reaction, which releases the attached payload in its unmodified form. iris-biotech.de

Preparation of p-Nitrophenyl (PNP) Ester Activated Intermediates

The final step in the synthesis of the linker-activator complex is the preparation of the p-nitrophenyl (PNP) ester. The PNP group is an excellent leaving group, creating an activated carbonate at the end of the PAB spacer. axispharm.combroadpharm.com This activated site readily reacts with nucleophilic groups, typically a primary or secondary amine on the cytotoxic payload, to form a stable carbamate bond, thus completing the formation of the drug-linker conjugate. nih.gov

The PNP activated intermediate is generally prepared by reacting the terminal hydroxyl group of the Mal-PEG4-Val-Cit-PAB-OH precursor with a carbonate-forming reagent like bis(p-nitrophenyl) carbonate or p-nitrophenyl chloroformate. google.comnih.gov

PNP esters are often preferred over other activated esters, such as N-hydroxysuccinimide (NHS) or tetrafluorophenyl (TFP) esters, for certain applications. Studies comparing these intermediates have shown that PNP esters can exhibit superior stability, especially under conditions required for direct radiofluorination, while still possessing favorable acylation kinetics for coupling to biomolecules. researchgate.netrsc.orgunimelb.edu.au Their enhanced stability can lead to higher and more reproducible yields in subsequent conjugation reactions. unimelb.edu.au

Strategies for Linker Purification and Quality Control of Synthetic Intermediates

The synthesis of the complex heterobifunctional linker, this compound, is a multi-step process that necessitates rigorous purification and quality control measures at each stage. The successful production of the final, high-purity linker relies on the isolation and characterization of key synthetic intermediates. These steps are critical to remove unreacted starting materials, coupling reagents, and side products, ensuring that the subsequent reaction proceeds efficiently and that the final product meets the stringent quality attributes required for its application, for instance, in antibody-drug conjugates (ADCs).

Purification of Dipeptide and Spacer Intermediates

A foundational intermediate in the synthesis is the protected dipeptide-spacer conjugate, often Fmoc-Val-Cit-PAB-OH . The synthesis of this intermediate involves coupling Fmoc-Val-Cit-OH with 4-aminobenzyl alcohol. chemicalbook.com Purification strategies for this key building block vary depending on the scale and nature of impurities.

Commonly employed purification techniques include:

Crystallization/Trituration: Following the reaction, the crude product can often be precipitated or triturated with a non-polar solvent like diethyl ether. This process effectively removes many of the more soluble impurities. Subsequent washing with solvents such as ethyl acetate (B1210297) can further enhance purity, yielding the product as a solid. chemicalbook.com

Flash Column Chromatography: For more challenging purifications or to remove closely related impurities, flash column chromatography is a standard method. chemicalbook.com A silica (B1680970) gel stationary phase is typically used with a gradient elution system, such as methanol (B129727) in dichloromethane (B109758), to separate the desired product from contaminants. chemicalbook.com A reported method utilizes a 3-12% methanol in dichloromethane gradient. chemicalbook.com

The table below summarizes common purification methods for this intermediate.

Table 1: Purification Strategies for Fmoc-Val-Cit-PAB-OH
MethodDescriptionTypical YieldReference
Trituration & WashingThe crude residue is triturated and washed sequentially with ether and ethyl acetate.98% chemicalbook.com
Flash Column ChromatographyPurification on a silica gel column using a 3-12% MeOH-CH2Cl2 gradient.85% chemicalbook.com

Quality control for the Fmoc-Val-Cit-PAB-OH intermediate is crucial. The primary analytical techniques used are mass spectrometry to confirm the molecular weight and high-performance liquid chromatography (HPLC) to assess purity.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of the product by verifying its mass-to-charge ratio (m/z). For Fmoc-Val-Cit-PAB-OH (C₃₃H₃₉N₅O₆), the calculated mass is 601.29 g/mol ; a successful synthesis would show a corresponding [M+H]⁺ peak around 602.3. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of peptide-based molecules. It separates the main product from impurities, allowing for accurate quantification.

Purification and QC of Activated and PEGylated Intermediates

Following the synthesis of the dipeptide-spacer, the linker is further elaborated. This involves activation of the PAB hydroxyl group, often with p-nitrophenyl chloroformate to yield Fmoc-Val-Cit-PAB-PNP , followed by deprotection of the Fmoc group and subsequent coupling with the maleimide-PEG4 moiety. nih.gov Alternatively, the Fmoc-deprotected H₂N-Val-Cit-PAB-OH can be coupled with a pre-formed Mal-PEG4-acid. Due to the increasing complexity and molecular weight of these intermediates, purification methods shift almost exclusively to chromatography.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most critical technique for both the purification and quality control of these advanced intermediates. nih.govrsc.orgnih.gov

Purification: Preparative RP-HPLC is used to isolate the desired intermediate from complex reaction mixtures. rsc.orgnih.gov Columns with a C18 stationary phase are standard, and elution is achieved using a gradient of an organic solvent (typically acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. rsc.org

Quality Control: Analytical RP-HPLC is used to monitor reaction progress and to determine the purity of the isolated fractions. rsc.org Commercial suppliers of related linkers, such as Fmoc-Val-Cit-PAB-PNP and the final product, typically specify a purity of >95% or >97% as measured by HPLC. sigmaaldrich.combroadpharm.comtcichemicals.com

Structural Characterization of the intermediates and the final linker is performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for confirming the chemical structure of the intermediates. nih.govrsc.org Specific proton and carbon signals can be assigned to the various components of the linker (maleimide, PEG, dipeptide, PAB, PNP), confirming their presence and proper connectivity. For example, the successful incorporation of the maleimide group is confirmed by a characteristic singlet peak around 6.70 ppm in the ¹H-NMR spectrum. google.com

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the synthesized intermediate. rsc.org

The table below outlines the key quality control checks for the advanced intermediates.

Table 2: Quality Control Methods for Advanced Linker Intermediates
IntermediateQC MethodParameter MeasuredTypical Specification / FindingReference
Fmoc-Val-Cit-PAB-PNPAnalytical RP-HPLCPurity>95% sigmaaldrich.combroadpharm.com
Mass SpectrometryMolecular WeightC₄₀H₄₂N₆O₁₀, MW = 766.8 g/mol sigmaaldrich.commedkoo.com
¹H-NMRStructural IntegrityCharacteristic peaks for Fmoc, Val, Cit, PAB, and PNP groups nih.govbroadpharm.com
This compoundAnalytical RP-HPLCPurity>95-98% immunomart.com
Mass SpectrometryMolecular WeightC₄₀H₅₃N₇O₁₅, MW = 871.9 g/mol immunomart.com
¹H-NMRStructural IntegrityConfirmation of all constituent parts, including maleimide protons (~6.7 ppm) and PEG signals. google.com

Mechanistic Investigations of Cleavage and Payload Release Dynamics

In Vitro Enzymatic Cleavage Kinetics and Substrate Profiling

The cornerstone of the Mal-PEG4-Val-Cit-PAB-PNP linker's function is its susceptibility to cleavage by specific lysosomal proteases. This targeted degradation ensures that the potent cytotoxic payload remains tethered to the antibody in the systemic circulation, minimizing off-target toxicity, and is only released following internalization into the target cell. chemexpress.com

The Valine-Citrulline (Val-Cit) dipeptide sequence within the linker is specifically designed as a substrate for lysosomal proteases, most notably Cathepsin B. broadpharm.comcd-bioparticles.netruixibiotech.com Studies have demonstrated that the Val-Cit linker is efficiently cleaved by Cathepsin B. tcichemicals.com In fact, the Val-Cit linker has shown high stability in human plasma, a critical feature for ADCs. nih.gov Comparative studies have highlighted the superior stability of the Val-Cit linker over other dipeptide sequences like Phenylalanine-Lysine (Phe-Lys), which is cleaved much more rapidly in human plasma. nih.goviris-biotech.de

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as the PEG4 moiety in this compound, enhances aqueous solubility and can influence cleavage kinetics. Research indicates that PEGylated Val-Cit linkers maintain efficient cleavage by Cathepsin B, with over 80% cleavage observed in lysosomal conditions.

Enzyme/ExtractSubstrateCleavage Efficiency/RateReference
Cathepsin BVal-Cit-PABEfficient Cleavage tcichemicals.com
Lysosomal ExtractsPEGylated Val-Cit Linkers>80% Cleavage
Human PlasmaVal-Cit LinkerHigh Stability (t1/2 = 240 min) nih.goviris-biotech.de
Human PlasmaPhe-Lys LinkerRapid Cleavage (t1/2 = 8 min) iris-biotech.de

It is important to note that while Cathepsin B was initially thought to be the primary enzyme responsible for Val-Cit cleavage, subsequent research has shown that other lysosomal proteases, including Cathepsin S, Cathepsin L, and Cathepsin F, can also contribute to this process. nih.govencyclopedia.pub However, the Val-Cit linker has demonstrated susceptibility to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, which can complicate preclinical evaluations in murine models. nih.govcam.ac.uk

The enzymatic cleavage of the this compound linker initiates a cascade that ultimately liberates the payload. The process begins with the hydrolysis of the amide bond between the citrulline and the p-aminobenzyl alcohol (PAB) group by Cathepsin B. tcichemicals.comiris-biotech.de This initial cleavage is the rate-limiting step for drug release.

Following the enzymatic cleavage, the resulting p-aminobenzyl carbamate (B1207046) undergoes a spontaneous, self-immolative 1,6-elimination reaction. iris-biotech.demdpi.com This process involves the electronic rearrangement of the PAB spacer, leading to the release of carbon dioxide and the unmodified, active form of the payload. mdpi.com The p-nitrophenyl (PNP) carbonate group serves as a good leaving group in the initial synthesis and conjugation process. broadpharm.comruixibiotech.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are instrumental in identifying and quantifying the cleavage products and intermediates. These methods allow researchers to monitor the disappearance of the intact ADC and the appearance of the cleaved linker fragments and the released payload over time, providing a detailed kinetic profile of the entire release process.

Cellular Internalization and Intracellular Trafficking of Linker-Containing Conjugates

The journey of an ADC from the bloodstream to the site of payload release is a multi-step process that relies on the specific recognition and internalization of the antibody component. aacrjournals.org The general mechanism involves the binding of the ADC to a target antigen on the surface of a cancer cell. binghamton.edu This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC, forming an endosome. nih.gov

Intracellular Payload Release Mechanisms and Kinetics in Target Cells

Once the ADC has been trafficked to the lysosome, the acidic environment and the presence of active proteases like Cathepsin B facilitate the cleavage of the Val-Cit linker. cd-bioparticles.netcd-bioparticles.net As described previously, this enzymatic cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active payload into the lysosome. tcichemicals.comiris-biotech.de

The released payload must then traverse the lysosomal membrane to reach its intracellular target, which is often in the cytoplasm or the nucleus. nih.govaacrjournals.org The exact mechanism of this translocation is not fully understood but may involve specific transporters on the lysosomal membrane. aacrjournals.org The rate of intracellular payload release is a key parameter influencing the cytotoxic potency of the ADC. Studies have shown that for some linkers, rapid payload release can be observed within hours of ADC internalization. nih.gov

Computational Modeling of Linker Cleavage and Self-Immolation Processes

Computational modeling provides a powerful tool to investigate the molecular details of linker cleavage and the subsequent self-immolation cascade. google.com Molecular docking simulations can be used to model the binding of the Val-Cit dipeptide to the active site of Cathepsin B, providing insights into the specific interactions that govern substrate recognition and catalysis. These models can help explain the observed substrate specificity and cleavage kinetics.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to model the electronic rearrangements that occur during the self-immolation of the PAB spacer. These calculations can elucidate the reaction mechanism and the energetic barriers involved in the 1,6-elimination process, providing a deeper understanding of the factors that control the rate of payload release following enzymatic cleavage. By simulating these complex chemical events, computational models can aid in the rational design of new linkers with improved cleavage properties and release kinetics.

Integration of Mal Peg4 Val Cit Pab Pnp in Targeted Drug Delivery Systems

Applications in Antibody-Drug Conjugates (ADCs)

The Mal-PEG4-Val-Cit-PAB-PNP linker is composed of several key functional units:

Maleimide (B117702) (Mal): This group provides a reactive site for conjugation to the antibody, typically by forming a stable covalent bond with the thiol group of cysteine residues on the antibody. broadpharm.com

Polyethylene (B3416737) Glycol (PEG4): The four-unit polyethylene glycol spacer is incorporated to enhance the hydrophilicity and solubility of the ADC. biochempeg.combroadpharm.com This is particularly important when dealing with hydrophobic drug payloads, as it can help prevent aggregation and improve the pharmacokinetic properties of the conjugate. nih.gov

Valine-Citrulline (Val-Cit): This dipeptide sequence serves as a specific cleavage site for lysosomal proteases, particularly cathepsin B, which is often overexpressed in the tumor microenvironment. cd-bioparticles.nettcichemicals.com This enzyme-mediated cleavage ensures that the cytotoxic drug is released preferentially inside the target cancer cells. cd-bioparticles.net

p-Aminobenzyl Carbamate (B1207046) (PAB): The PAB group acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the efficient and traceless release of the active drug. nih.goviris-biotech.de

p-Nitrophenyl (PNP): The p-nitrophenyl group is a good leaving group that facilitates the conjugation of the linker to the cytotoxic drug, which often contains a nucleophilic amine or hydroxyl group. broadpharm.combroadpharm.com

The combination of these components in a single linker provides a robust system for the controlled delivery and release of cytotoxic agents in ADCs.

Impact of Linker Design on Drug-to-Antibody Ratio (DAR) and Conjugate Heterogeneity

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. sciclix.com An optimal DAR is crucial for balancing therapeutic efficacy and potential toxicity. A low DAR may result in insufficient potency, while a high DAR can lead to increased aggregation, faster clearance from circulation, and potential off-target toxicity. sciclix.comnih.gov

The design of the this compound linker can influence the achievable DAR and the heterogeneity of the resulting ADC population.

Steric Hindrance: The length and structure of the linker can also play a role. A linker that is too short might cause steric hindrance, preventing the efficient conjugation of the drug-linker complex to the antibody, especially at higher DARs. The PEG4 spacer in this compound provides a degree of flexibility and distance between the antibody and the drug, which can help to overcome some of these steric challenges. Research on branched linkers has shown that the length of the linker arm can significantly affect the cytotoxic activity of ADCs, possibly due to steric hindrance influencing the rate of linker cleavage by lysosomal enzymes. nih.gov

Table 1: Impact of Linker Properties on ADC Characteristics

Linker ComponentPropertyImpact on DAR and Heterogeneity
PEG4 Spacer HydrophilicityAllows for higher DAR by reducing aggregation caused by hydrophobic payloads. biochempeg.comnih.gov
Maleimide Conjugation ChemistryTraditional cysteine conjugation can lead to heterogeneous DAR. Site-specific methods are preferred for homogeneity.
Overall Length Steric HindranceAdequate linker length is necessary to avoid steric hindrance during conjugation and subsequent drug release. nih.gov

Adaptability for Peptide-Drug Conjugates (PDCs) and Other Bioconjugates

The versatile design of the this compound linker allows for its adaptation beyond ADCs to other targeted drug delivery systems, such as peptide-drug conjugates (PDCs). PDCs utilize peptides as targeting ligands instead of large antibodies. Peptides offer several potential advantages, including smaller size, which can lead to better tumor penetration, and lower manufacturing costs.

The core components of the this compound linker remain relevant for PDCs:

The maleimide group can be used to conjugate the linker to a cysteine residue within the targeting peptide.

The PEG4 spacer can improve the solubility and pharmacokinetic profile of the PDC.

The Val-Cit cleavable sequence and the PAB self-immolative spacer ensure controlled drug release at the target site.

The modular nature of this linker makes it a valuable tool for developing a range of bioconjugates where targeted delivery and controlled release of a therapeutic agent are desired. nih.gov

Utilization in Advanced Drug Delivery Systems Beyond Biologics

While primarily associated with bioconjugates like ADCs and PDCs, the principles behind the this compound linker can be applied to other advanced drug delivery systems. For instance, the linker could be incorporated into nanoparticle-based drug delivery systems. In such a system, the maleimide group could be used to attach the linker to the surface of a nanoparticle, which could be functionalized with targeting ligands. The cytotoxic drug would be attached to the other end of the linker, and its release would be triggered by the enzymatic cleavage of the Val-Cit sequence in the target cells. This approach could be used to deliver a wide range of therapeutic agents, not just cytotoxic drugs, to specific cells or tissues.

Strategies for Modulating Release Profile and Therapeutic Index through Linker Engineering

The therapeutic index of a targeted drug conjugate is a measure of its safety and efficacy. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired effect. Linker engineering is a key strategy for optimizing the therapeutic index of conjugates that utilize linkers like this compound.

Several strategies can be employed to modulate the release profile and improve the therapeutic index:

Modification of the Cleavable Peptide: While Val-Cit is a commonly used dipeptide, its sequence can be altered to fine-tune the cleavage kinetics. For example, replacing Val-Cit with other peptide sequences can change the susceptibility of the linker to different proteases, potentially increasing its stability in plasma or altering the rate of drug release inside the target cell. nih.gov

Introduction of Different Spacers: The length and chemical nature of the PEG spacer can be varied. Using longer or shorter PEG chains, or incorporating different types of hydrophilic spacers, can impact the solubility, stability, and pharmacokinetic properties of the conjugate. nih.gov Research has shown that longer PEG chains can sometimes lead to faster clearance, so the optimal length needs to be determined empirically. nih.gov

By systematically modifying the different components of the this compound linker, it is possible to create a diverse range of linkers with tailored properties, ultimately leading to the development of safer and more effective targeted therapies. broadpharm.comcd-bioparticles.netmedchemexpress.com

Advanced Analytical and Computational Characterization of Mal Peg4 Val Cit Pab Pnp and Its Conjugates

Chromatographic Methodologies for Purity and Stability Assessment

Chromatographic techniques are fundamental in the analysis of ADCs, providing detailed information on purity, stability, and the distribution of drug species.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and stability of the Mal-PEG4-Val-Cit-PAB-PNP linker and its conjugates. Reversed-phase HPLC (RP-HPLC) is frequently utilized to monitor the progress of conjugation reactions and to determine the purity of the final ADC product. Stability-indicating RP-HPLC methods can also be developed to track the degradation of the ADC over time, identifying the formation of fragments or aggregates.

Size-exclusion chromatography (SEC) is another critical HPLC technique used to characterize ADCs. SEC separates molecules based on their hydrodynamic radius, effectively identifying and quantifying high molecular weight species, such as aggregates, which can impact the safety and efficacy of the therapeutic. lcms.cz The presence of the hydrophobic drug-linker can sometimes induce aggregation, making SEC a crucial quality control assay. lcms.cz

A typical analytical approach for an ADC utilizing a linker like this compound would involve a multi-step process. First, the purity of the linker itself is confirmed by RP-HPLC before conjugation. After conjugation, the reaction mixture is analyzed to assess the efficiency of the conjugation and the presence of any unreacted antibody or linker. Finally, the purified ADC is subjected to both RP-HPLC and SEC to establish its purity, homogeneity, and aggregation profile.

Table 1: Representative RP-HPLC Method Parameters for ADC Analysis

Parameter Condition
Column C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Detection | UV at 280 nm and 254 nm |

This table represents a typical starting point for method development and may require optimization for specific ADCs.

An HIC chromatogram of an ADC typically shows a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing DAR values (e.g., DAR2, DAR4, DAR6, DAR8). researchgate.net This provides a detailed profile of the drug load distribution, which is a critical quality attribute of the ADC. The relative peak areas can be used to calculate the average DAR of the ADC preparation. nih.gov

Table 2: Example HIC Gradient for ADC DAR Analysis

Time (minutes) % Mobile Phase B (Low Salt)
0 0
20 100
25 100
26 0

Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate, 50 mM Sodium Phosphate (B84403), pH 7.0). Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

Mass Spectrometry (MS) for Structural Confirmation and Degradation Analysis

Mass spectrometry is an essential tool for the detailed structural characterization of this compound and its conjugates, providing precise mass measurements that confirm identity and reveal degradation pathways.

High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of the this compound linker, ensuring its identity and purity before its use in conjugation. csus.edu Following conjugation and purification of the ADC, MS is used to analyze the intact conjugate, as well as its subunits after enzymatic or chemical degradation.

A key feature of the this compound linker is its cleavable Val-Cit dipeptide sequence, which is designed to be selectively cleaved by cathepsin B within the lysosome of target cells. broadpharm.comcd-bioparticles.netcd-bioparticles.net MS techniques are invaluable for studying this cleavage mechanism. In vitro assays using cathepsin B can be performed, and the resulting cleavage products can be analyzed by LC-MS to confirm the release of the payload from the linker. Undesired cleavage of the linker by other enzymes, such as human neutrophil elastase, can also be investigated using MS to understand potential off-target toxicities. nih.gov

Mass spectrometry provides a highly accurate method for determining the DAR of an ADC. springernature.com For this analysis, the ADC is typically deglycosylated and then analyzed by LC-MS. The resulting mass spectrum shows a distribution of peaks, each corresponding to the antibody conjugated with a different number of drug-linker molecules. springernature.com Deconvolution of this spectrum allows for the precise determination of the mass of each species and, consequently, the number of attached drug-linkers. springernature.com

The average DAR can be calculated from the relative abundance of each species in the mass spectrum. nih.gov This MS-based method is often considered more accurate than HIC or UV-based methods as it provides a direct measurement of mass. csus.edu

Table 3: Illustrative Mass Spectrometry Data for an ADC

Species Observed Mass (Da)
Unconjugated Antibody 148,000
DAR 2 149,744
DAR 4 151,488
DAR 6 153,232

Note: The mass of the this compound linker is approximately 871.9 Da. broadpharm.comcd-bioparticles.netprecisepeg.com The observed mass will vary depending on the specific antibody and payload used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of the this compound linker. While NMR is generally not feasible for analyzing the entire ADC due to its large size, it is crucial for confirming the structure of the linker-payload molecule before conjugation.

1H and 13C NMR spectra provide a detailed fingerprint of the molecule, allowing for the verification of the connectivity of the maleimide (B117702), PEG4, Val-Cit, and PAB components. Specific proton and carbon signals can be assigned to each part of the molecule, confirming that the synthesis has proceeded as expected and that the final product has the correct structure. This structural verification is a critical step in the quality control of the linker, ensuring that a well-defined entity is used for conjugation to the antibody.

Computational Chemistry and Bioinformatics in Linker Design and Optimization

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Enzyme Interactions

Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic nature of the this compound linker can be explored. researchgate.net These simulations model the movement of atoms and molecules over time, offering a detailed view of the linker's conformational flexibility and its interactions with its biological environment, particularly the target enzyme cathepsin B. nih.gov

A critical event in the mechanism of action of ADCs featuring the this compound linker is the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide by cathepsin B in the lysosomal compartment of cancer cells. nih.govtcichemicals.com MD simulations are instrumental in elucidating the intricacies of this ligand-enzyme interaction. By modeling the binding of the Val-Cit motif within the active site of cathepsin B, researchers can identify the key amino acid residues involved in substrate recognition and catalysis. nih.gov These simulations can also predict the binding affinity and the conformational changes that occur upon binding, providing a molecular basis for the linker's susceptibility to cleavage. nih.gov Furthermore, computational models can be used to study the subsequent self-immolation of the p-aminobenzyl (PAB) spacer, a process that is essential for the efficient release of the active payload. acs.orgnih.govresearchgate.net Studies have shown that the rate of this self-immolation can be influenced by the electronic properties of the payload, with electron-withdrawing groups accelerating the release. acs.orgnih.gov

The stability of the maleimide-thiol linkage, which connects the linker to the antibody, is another critical aspect that can be assessed using computational methods. While generally stable, this linkage can be susceptible to retro-Michael reactions, leading to premature drug release. nih.govd-nb.info MD simulations can help in understanding the factors that influence the stability of this bond and in designing strategies to mitigate unwanted cleavage. nih.govd-nb.infoacs.org

Simulation Aspect Key Findings from MD Simulations Potential Impact on ADC Design
PEG4 Spacer Conformational Dynamics The PEG4 moiety exhibits significant flexibility, adopting a range of conformations from extended to collapsed. It can also interact with the surface of the antibody. researchgate.netresearchgate.net The flexibility of the PEG spacer can influence the ADC's solubility, stability, and potential for aggregation. Understanding its conformational preferences allows for the optimization of linker length and composition to achieve desired pharmacokinetic properties. nih.gov
Val-Cit Cleavage by Cathepsin B MD simulations reveal the specific hydrogen bonding and hydrophobic interactions between the Val-Cit dipeptide and the active site of cathepsin B, explaining its cleavage specificity. nih.gov By understanding the binding mode, linker variants with modified peptide sequences can be designed to either enhance or decrease cleavage rates, tailoring the drug release profile for specific cancer types. nih.gov
PAB Spacer Self-Immolation Computational models can predict the rate of the 1,6-elimination reaction of the PAB spacer following enzymatic cleavage, which is crucial for efficient payload release. acs.orgnih.gov The design of the PAB spacer can be modified to modulate the rate of self-immolation, ensuring that the payload is released in a timely manner within the target cell. acs.orgnih.gov
Maleimide-Thiol Conjugate Stability Simulations can assess the stability of the succinimide (B58015) ring formed upon conjugation and its susceptibility to hydrolysis or thiol exchange reactions. nih.govacs.org These insights can guide the development of more stable maleimide derivatives or alternative conjugation chemistries to prevent premature drug detachment and reduce off-target toxicity. nih.govd-nb.info

Machine Learning Algorithms for Predicting Linker Behavior and Optimizing Design Parameters

One of the primary applications of ML in this context is the prediction of linker stability. patsnap.com Algorithms such as random forests, support vector machines, and neural networks can be trained to predict the stability of a linker in various physiological environments, such as blood plasma and the tumor microenvironment. patsnap.com These models take into account a wide range of molecular descriptors, including molecular weight, solubility, pKa, and the presence of specific functional groups, to make their predictions. patsnap.com By accurately forecasting a linker's stability, researchers can prioritize candidates that are likely to remain intact in circulation while being efficiently cleaved at the target site. patsnap.com

ML models are also employed to optimize other critical design parameters. For instance, they can predict the drug-to-antibody ratio (DAR), a key factor influencing the efficacy and toxicity of an ADC. nih.gov The XGBoost algorithm, for example, has demonstrated high accuracy in predicting DAR for both lysine (B10760008) and cysteine conjugations. nih.gov Furthermore, AI can assist in balancing the hydrophilicity and hydrophobicity of the linker, which is crucial for preventing aggregation and ensuring favorable pharmacokinetic properties. patsnap.com Deep learning models, integrated with molecular simulations, can even propose novel linker sequences with optimized flexibility and payload compatibility. frontiersin.org

Generative models, a more recent advancement in AI, are being used to design entirely new ADC linkers. researchgate.net Frameworks like Linker-GPT utilize a transformer-based deep learning approach to generate novel linker structures with high diversity and synthetic feasibility. researchgate.net These models can be further refined using reinforcement learning to prioritize desirable properties such as drug-likeness and synthetic accessibility. researchgate.net This data-driven approach to linker design opens up new avenues for creating next-generation ADCs with superior therapeutic profiles. arxiv.orgarxiv.org

Machine Learning Application Algorithms Used Key Performance Metrics & Findings Impact on Linker Design
Predicting Linker Stability Random Forests, Support Vector Machines, Neural Networks patsnap.com Models can predict linker stability under various physiological conditions, helping to identify candidates that remain stable in plasma but are cleaved in the tumor microenvironment. patsnap.com Enables rapid screening and prioritization of linker candidates with optimal stability profiles, reducing experimental workload. patsnap.com
Optimizing Drug-to-Antibody Ratio (DAR) XGBoost nih.gov High predictive accuracy with R² scores of 0.85 for lysine and 0.95 for cysteine conjugation datasets. nih.gov Allows for the in silico design of conjugation strategies to achieve a desired and homogeneous DAR, leading to more consistent ADC products. nih.gov
Predicting ADC Activity Deep Learning (ADCNet) arxiv.orgarxiv.org ADCNet achieved an average prediction accuracy of 87.12% and an AUC of 0.9293 on a test set. arxiv.orgarxiv.org Provides a unified framework for predicting the anticancer activity of novel ADCs, facilitating the rational design of more potent therapeutics. arxiv.orgarxiv.org
Generating Novel Linkers Transformer-based Deep Learning (Linker-GPT) with Reinforcement Learning researchgate.net Generated molecules with high validity (0.894), novelty (0.997), and uniqueness (0.814). 98.7% of generated molecules met target thresholds for QED, LogP, and synthetic accessibility. researchgate.net Accelerates the discovery of novel and diverse linker scaffolds with desirable physicochemical and biological properties, expanding the chemical space for ADC development. researchgate.net

Challenges and Future Directions in Mal Peg4 Val Cit Pab Pnp Research

Addressing Unintended Cleavage and Enhancing in vivo Stability in Non-Target Tissues

A significant challenge for ADCs utilizing the Val-Cit-PAB platform is the premature release of the cytotoxic payload in systemic circulation before reaching the tumor site. This off-target cleavage can lead to toxicity in healthy tissues. news-medical.net The Val-Cit dipeptide, while designed for cleavage by cathepsin B in the lysosomal environment of cancer cells, has shown susceptibility to other proteases. news-medical.netnih.gov

Research has revealed that the Val-Cit linker can be cleaved by a variety of cathepsins, not just the intended cathepsin B which is overexpressed in many tumors. news-medical.netnih.gov This broad sensitivity can contribute to off-target toxicities in normal cells. news-medical.netnih.gov Furthermore, studies have identified carboxylesterase 1C (Ces1C) in mouse plasma and human neutrophil elastase (NE) as enzymes capable of prematurely cleaving the Val-Cit linker, leading to payload release in the bloodstream. nih.govacs.org This instability can reduce the therapeutic window of the ADC. nih.gov

Several strategies are being explored to mitigate unintended cleavage and improve in vivo stability:

Modification of the Peptide Sequence: Researchers are designing novel peptide sequences that are more selective substrates for tumor-associated proteases. For instance, the addition of a glutamic acid (Glu) residue to the Val-Cit linker, creating a Glu-Val-Cit sequence, has been shown to confer resistance to cleavage by Ces1C. nih.gov Another approach involves using a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) structure in place of valine, which demonstrates a higher dependency on cathepsin B for cleavage. news-medical.netnih.govaxispharm.com

Tandem-Cleavage Linkers: This innovative strategy involves designing linkers that require two sequential enzymatic events for payload release. biorxiv.orgacs.org One such approach utilizes a glucuronide moiety to sterically hinder the dipeptide from premature degradation in circulation. nih.govbiorxiv.orgacs.org Upon internalization into the target cell and lysosomal degradation, a β-glucuronidase removes the glucuronide, exposing the dipeptide for subsequent cleavage and payload release. biorxiv.orgacs.org

Exo-Cleavable Linkers: A novel design repositions the cleavable peptide linker to an "exo" position on the p-aminobenzylcarbamate (PAB) moiety. chemexpress.comadcreview.com This external positioning brings the payload closer to the antibody, enhancing shielding and improving hydrophilicity. chemexpress.com This design has been shown to reduce premature payload release and allow for higher drug-to-antibody ratios (DARs) without significant aggregation. chemexpress.comadcreview.com

Table 1: Strategies to Enhance In Vivo Stability of Val-Cit-Based Linkers

StrategyMechanismKey Findings
Peptide Modification (Glu-Val-Cit) Addition of glutamic acid residue.Confers resistance to premature cleavage by carboxylesterase Ces1C in mice. nih.gov
Peptide Modification (cBu-Cit) Replacement of valine with cyclobutane-1,1-dicarboxamide.Increases selectivity for cathepsin B over other cathepsins. news-medical.netnih.govaxispharm.com
Tandem-Cleavage Linkers Requires two sequential enzymatic cleavages for drug release.Improves plasma stability and tolerability. nih.govbiorxiv.orgacs.org
Exo-Cleavable Linkers Repositions the cleavable peptide linker to an external position.Reduces premature payload release and allows for higher DARs. chemexpress.comadcreview.com

Strategies for Modulating Cleavage Kinetics for Tunable Drug Release

The rate of drug release from an ADC is a critical parameter that influences its efficacy and toxicity. The ability to fine-tune the cleavage kinetics of the linker would allow for the development of ADCs with tailored release profiles for different therapeutic applications.

The standard Val-Cit-PAB linker is designed for relatively rapid release of the payload following enzymatic cleavage. mdpi.com However, for certain indications or payload types, a slower, more sustained release might be beneficial. Conversely, a more rapid release could be advantageous in other scenarios.

Current research into modulating cleavage kinetics includes:

Amino Acid Substitution: Minor structural modifications to the dipeptide sequence can significantly impact the rate of cleavage. For example, replacing citrulline with other amino acids can alter the linker's susceptibility to cathepsin B. The Val-Ala linker, for instance, was found to be cleaved at half the rate of the Val-Cit linker in an isolated cathepsin B assay. cam.ac.uk

Introduction of Hydrophilic Spacers: The incorporation of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), can influence the accessibility of the cleavage site to enzymes, thereby modulating the release rate. creativepegworks.combiochempeg.com The PEG4 component in the Mal-PEG4-Val-Cit-PAB-PNP linker itself contributes to the linker's properties. creativepegworks.combiochempeg.com

Exploration of Novel Self-Immolative Systems and Enzymatic Recognition Motifs

The para-aminobenzyl carbamate (B1207046) (PABC) group is the most common self-immolative spacer used in conjunction with the Val-Cit linker. mdpi.com Following cleavage of the dipeptide, the PABC moiety undergoes a 1,6-elimination reaction to release the payload. mdpi.com While effective, researchers are exploring novel self-immolative systems and alternative enzymatic recognition motifs to further refine drug release.

Innovations in this area include:

Novel Self-Immolative Linkers: New self-immolative spacers are being developed to improve release kinetics and accommodate a wider range of payloads. researchgate.netotago.ac.nz For instance, heterocyclic self-immolative linkers have been designed to enhance the release of drugs with different functional groups. otago.ac.nz

Alternative Enzymatic Substrates: Beyond dipeptides, other enzymatic recognition motifs are being investigated. These include:

β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme that is overexpressed in some tumor types. biomolther.org They also offer the advantage of increased hydrophilicity. biomolther.org

Phosphatase-Cleavable Linkers: These linkers utilize a phosphate (B84403) group that can be cleaved by phosphatases, which are also found in the lysosomal compartment. mdpi.commdpi.com

Tetrapeptide Linkers: Sequences like Gly-Gly-Phe-Gly are being used and have shown good stability and effective cleavage. axispharm.com

Expanding the Application Scope of this compound to Emerging Therapeutic Modalities

While the this compound linker has been predominantly used for conjugating small-molecule cytotoxic drugs, its application is being extended to new classes of therapeutic agents. The versatility of this linker system makes it an attractive candidate for the targeted delivery of emerging therapeutic modalities.

Potential future applications include:

Oligonucleotide Conjugates: The targeted delivery of small interfering RNAs (siRNAs) or antisense oligonucleotides to specific cells could be achieved by conjugating them to antibodies via the this compound linker. This would enable gene silencing in a tissue-specific manner.

Targeted Delivery of Immune Agonists: Conjugating immune-stimulating agents to antibodies could focus their activity on the tumor microenvironment, enhancing anti-tumor immunity while minimizing systemic side effects.

Protac and Molecular Glue Conjugates: The targeted delivery of proteolysis-targeting chimeras (PROTACs) or molecular glues could enable the degradation of intracellular proteins in a cell-specific manner, opening up new avenues for therapeutic intervention.

Non-Oncological Applications: The principles of ADC technology are being explored for diseases beyond cancer, such as autoimmune disorders, infectious diseases, and metabolic conditions. sinobiological.com In these contexts, the this compound linker could be used to deliver anti-inflammatory agents, antimicrobial peptides, or metabolic modulators to specific cell types. sinobiological.com

The continued evolution of the this compound linker and the development of related technologies will undoubtedly play a crucial role in shaping the future of targeted therapeutics.

Q & A

Basic: What experimental strategies ensure reproducible synthesis of Mal-PEG4-Val-Cit-PAB-PNP with high purity?

Answer:
Synthesis typically involves stepwise conjugation of components (e.g., maleimide-PEG4, Val-Cit dipeptide, PAB-PNP) under controlled conditions. Key steps:

  • Purification: Use preparative HPLC or size-exclusion chromatography to isolate intermediates and final product. Monitor purity via analytical HPLC (>95%) and confirm structure via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
  • Protection/Deprotection: For acid-sensitive groups like Glu(t-Bu), optimize reaction pH and temperature to minimize side reactions. Validate deprotection efficiency via thin-layer chromatography (TLC) .
  • Documentation: Maintain detailed records of molar ratios, solvent systems, and reaction times to ensure batch-to-batch consistency.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • HPLC-MS: Quantify purity and confirm molecular weight. Use reverse-phase columns with acetonitrile/water gradients for separation .
  • NMR Spectroscopy: Assign peaks (e.g., maleimide protons at ~6.7 ppm, PEG4 backbone signals) to verify structural integrity .
  • UV-Vis Spectroscopy: Monitor PNP release (absorbance at 400 nm) to assess self-immolative linker stability under enzymatic or pH-driven cleavage conditions .

Advanced: How can researchers optimize the Val-Cit-PAB linker for site-specific bioconjugation and payload release?

Answer:

  • Enzymatic Specificity: Test cleavage efficiency using cathepsin B (pH 5.0) versus non-target proteases. Compare kinetic parameters (e.g., kcat/KMk_{cat}/K_M) between linker variants .
  • Linker Modifications: Introduce non-natural amino acids (e.g., D-Cit) or adjust spacer length (e.g., PEG4 vs. PEG6) to modulate stability and payload release rates. Validate via in vitro cytotoxicity assays using conjugated ADCs .
  • Conjugation Chemistry: Optimize maleimide-thiol reactions (e.g., pH 7.4, 4°C) to prevent retro-Michael reactions. Use Ellman’s assay to quantify free thiols pre- and post-conjugation .

Advanced: What methodologies address contradictory data on PEG4’s impact on solubility and in vivo pharmacokinetics?

Answer:

  • Comparative Studies: Synthesize analogs with varying PEG lengths (PEG2, PEG4, PEG8) and evaluate solubility (cloud point measurements) and pharmacokinetics (e.g., plasma half-life in murine models) .
  • Dynamic Light Scattering (DLS): Measure hydrodynamic radius to correlate PEG length with aggregation propensity.
  • Controlled Variables: Ensure consistent payload-to-antibody ratios (DAR) across analogs to isolate PEG effects .

Advanced: How should researchers design experiments to resolve discrepancies in linker cleavage efficiency under tumor microenvironment conditions?

Answer:

  • Simulated Microenvironments: Test cleavage at pH 5.0 (lysosomal) vs. pH 7.4 (plasma) with redox gradients (glutathione levels). Use fluorogenic substrates (e.g., PNP release) for real-time monitoring .
  • Multivariate Analysis: Apply factorial design (e.g., pH, enzyme concentration, temperature) to identify dominant factors. Use ANOVA to assess statistical significance of interactions .
  • In Vivo Validation: Use tumor xenograft models with microdialysis probes to measure intratumoral payload concentrations post-cleavage .

Advanced: What strategies improve the storage stability of this compound without compromising reactivity?

Answer:

  • Lyophilization: Formulate with cryoprotectants (e.g., trehalose) and test stability under accelerated conditions (40°C/75% RH for 4 weeks). Monitor degradation via HPLC and MS .
  • Buffering Agents: Use histidine buffer (pH 6.0) to minimize maleimide hydrolysis. Confirm reactivity post-storage via thiol-conjugation efficiency assays .

Advanced: How can in vivo studies be designed to evaluate linker performance in targeted drug delivery?

Answer:

  • Biodistribution Studies: Radiolabel the linker (e.g., 14C^{14}C-tagged PEG4) and track accumulation in target vs. off-target tissues via scintillation counting or PET imaging .
  • Pharmacodynamic Markers: Correlate payload release (e.g., tumor size reduction) with linker cleavage biomarkers (e.g., urinary PNP metabolites) .
  • Control Groups: Include unconjugated payload and non-cleavable linker analogs to isolate linker-specific effects .

Advanced: What statistical approaches ensure robust analysis of batch-to-batch variability in linker synthesis?

Answer:

  • Process Analytical Technology (PAT): Implement real-time MS and HPLC monitoring to detect deviations. Use control charts (e.g., Shewhart charts) to track critical quality attributes (CQAs) .
  • Multivariate Regression: Model variability sources (e.g., reagent purity, temperature fluctuations) and quantify their impact on yield/purity .

Advanced: How can researchers evaluate potential toxicity of linker components in preclinical models?

Answer:

  • In Vitro Cytotoxicity: Treat primary hepatocytes or renal cells with linker metabolites (e.g., PAB fragments) and measure apoptosis (Annexin V assay) .
  • Immune Response Testing: Assess complement activation (C3a/C5a ELISA) and cytokine release (e.g., IL-6, TNF-α) in human whole blood models .

Advanced: What validation protocols confirm the absence of retro-Michael reactions in maleimide-based conjugates?

Answer:

  • Stability Testing: Incubate conjugates in plasma (37°C, 72 hours) and quantify free thiols (Ellman’s assay) and conjugate integrity (SDS-PAGE) .
  • Mass Spectrometry: Detect maleimide hydrolysis products (e.g., maleamic acid) or thiol exchange adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-PEG4-Val-Cit-PAB-PNP
Reactant of Route 2
Reactant of Route 2
Mal-PEG4-Val-Cit-PAB-PNP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.